molecular formula C14H12O4 B1345185 Dimethyl 2,6-naphthalenedicarboxylate CAS No. 840-65-3

Dimethyl 2,6-naphthalenedicarboxylate

Cat. No. B1345185
CAS RN: 840-65-3
M. Wt: 244.24 g/mol
InChI Key: GYUVMLBYMPKZAZ-UHFFFAOYSA-N
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Patent
US08377530B2

Procedure details

2,6-Naphthalenedicarboxamide (CAS #46711-49-3) was prepared as follows. To a two liter three neck round-bottom flask fitted with a mechanical stirrer, addition funnel and condenser/Dean Stark apparatus, with a nitrogen inlet was charged 85.4 grams (0.35 mol) dimethyl 2,6-naphthalenedicarboxylate, 105.3 grams (2.34 mol) formamide, and 200 mls of anhydrous N,N-dimethylformamide. The flask contents were heated to 100 degrees C. under a nitrogen atmosphere and held for one hour. One hundred ml of a 25 wt. % solution of sodium methoxide in methanol was added through the addition funnel in four approximately equal portions. The flask contents were then heated for four hours at 100 degrees C. during which time methanol was being condensed and removed. The flask was cooled to room temperature and one liter of isopropyl alcohol was added in two 500 ml increments. After the resulting mixture was stirred for 15 minutes it was allowed to settle for one hour. Crystallized solid material was collected by filtration and air dried in the filter for 2 hours. The recovered off-white colored product weighed 112.7 grams. The solid was washed three times in deionized water and twice in methanol which yielded 71.4 grams of greater than 98% pure product. Melting point: 347-349 degrees C.; 1H NMR: This compound is insoluble in all common NMR solvents and only sparingly soluble in DMSO-d6. (DMSO-d6) δ 8.53 ppm (broad s), 8.21 ppm (broad s), 8.07 ppm (complex multi. from 8.09−8.00 ppm), 7.55 ppm (broad s), also 3.38 ppm (water), and 2.51 (DMSO); MS m/z 214 [M].
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
85.4 g
Type
reactant
Reaction Step Two
Quantity
105.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7](C(OC)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([O:17]C)=O.[CH:19]([NH2:21])=[O:20].C[N:23](C)C=O.C[O-].[Na+]>CO>[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:19]([NH2:21])=[O:20])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([NH2:23])=[O:17] |f:3.4|

Inputs

Step One
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
85.4 g
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
Name
Quantity
105.3 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After the resulting mixture was stirred for 15 minutes it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask contents were then heated for four hours at 100 degrees C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled to room temperature
ADDITION
Type
ADDITION
Details
one liter of isopropyl alcohol was added in two 500 ml increments
WAIT
Type
WAIT
Details
to settle for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Crystallized solid material
FILTRATION
Type
FILTRATION
Details
was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried in the
FILTRATION
Type
FILTRATION
Details
filter for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The solid was washed three times in deionized water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)N)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.